1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsin is a naturally occurring compound found in the roots of the plant Picrorhiza kurroa. It is known for its anti-inflammatory and anti-asthmatic properties. The chemical structure of Androsin is C15H20O8, and it has a molecular weight of 328.3145 g/mol .
Preparation Methods
Androsin can be isolated from the roots of Picrorhiza kurroa using classical purification methods. The process involves extracting the roots with solvents, followed by chromatographic separation to isolate Androsin along with other compounds such as picroside I and picroside II
Chemical Reactions Analysis
Androsin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Androsin can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Androsin has been extensively studied for its potential therapeutic applications. It has shown promise in alleviating non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis . Additionally, Androsin has been investigated for its hepatoprotective activity, anti-inflammatory properties, and potential use in treating asthma . Its ability to modulate various biological pathways makes it a valuable compound in both medicinal and industrial research.
Mechanism of Action
The mechanism of action of Androsin involves the activation of the AMPKα pathway and the down-regulation of SREBP-1c expression. This results in the inhibition of hepatic lipogenesis and the activation of autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway . These molecular targets and pathways are crucial in mediating the therapeutic effects of Androsin, particularly in the context of liver diseases.
Comparison with Similar Compounds
Androsin is often compared with other iridoid glycosides such as picroside I and picroside II, which are also found in Picrorhiza kurroa . While all these compounds exhibit hepatoprotective and anti-inflammatory properties, Androsin is unique in its potent in-vitro activity and its ability to significantly reduce hepatic steatosis, serum lipid levels, and hepatic injury . Other similar compounds include iriflophenone and tectorigenin, which have been isolated from different plant sources and exhibit varying degrees of biological activity .
Properties
IUPAC Name |
1-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZWMJFTQUXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.